molecular formula C9H19N3 B563319 3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine CAS No. 100070-68-6

3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine

Cat. No.: B563319
CAS No.: 100070-68-6
M. Wt: 169.272
InChI Key: BLZDNDZCHOKPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrido[1,2-a]pyrazine core with a methyl group at the 3-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired pyrido[1,2-a]pyrazine core . The reaction conditions typically involve heating the reaction mixture under reflux with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amine group at the 2-position can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can lead to a variety of substituted pyrido[1,2-a]pyrazine compounds with different functional groups.

Scientific Research Applications

3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound and its derivatives.

Comparison with Similar Compounds

3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

100070-68-6

Molecular Formula

C9H19N3

Molecular Weight

169.272

IUPAC Name

3-methyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-amine

InChI

InChI=1S/C9H19N3/c1-8-6-11-5-3-2-4-9(11)7-12(8)10/h8-9H,2-7,10H2,1H3

InChI Key

BLZDNDZCHOKPLQ-UHFFFAOYSA-N

SMILES

CC1CN2CCCCC2CN1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.